3-[(3-Methylbenzyl)oxy]pyrrolidine hydrochloride 3-[(3-Methylbenzyl)oxy]pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1185303-37-0
VCID: VC2815684
InChI: InChI=1S/C12H17NO.ClH/c1-10-3-2-4-11(7-10)9-14-12-5-6-13-8-12;/h2-4,7,12-13H,5-6,8-9H2,1H3;1H
SMILES: CC1=CC(=CC=C1)COC2CCNC2.Cl
Molecular Formula: C12H18ClNO
Molecular Weight: 227.73 g/mol

3-[(3-Methylbenzyl)oxy]pyrrolidine hydrochloride

CAS No.: 1185303-37-0

Cat. No.: VC2815684

Molecular Formula: C12H18ClNO

Molecular Weight: 227.73 g/mol

* For research use only. Not for human or veterinary use.

3-[(3-Methylbenzyl)oxy]pyrrolidine hydrochloride - 1185303-37-0

Specification

CAS No. 1185303-37-0
Molecular Formula C12H18ClNO
Molecular Weight 227.73 g/mol
IUPAC Name 3-[(3-methylphenyl)methoxy]pyrrolidine;hydrochloride
Standard InChI InChI=1S/C12H17NO.ClH/c1-10-3-2-4-11(7-10)9-14-12-5-6-13-8-12;/h2-4,7,12-13H,5-6,8-9H2,1H3;1H
Standard InChI Key INXZUWKFSHGLQE-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)COC2CCNC2.Cl
Canonical SMILES CC1=CC(=CC=C1)COC2CCNC2.Cl

Introduction

Chemical Structure and Physicochemical Properties

3-[(3-Methylbenzyl)oxy]pyrrolidine hydrochloride (C₁₂H₁₈ClNO) features a pyrrolidine ring—a five-membered amine heterocycle—linked via an ether bond to a 3-methyl-substituted benzyl group. The hydrochloride salt enhances stability and solubility in polar solvents. Key molecular properties include:

PropertyValueSource
Molecular Weight243.73 g/molPubChem
IUPAC Name3-[(3-Methylphenyl)methoxy]pyrrolidine hydrochloridePubChem
Canonical SMILESC1CNCC1OCC2=CC(=CC=C2)C.ClPubChem
Solubility>50 mg/mL in DMSO (predicted)VulcanChem

The methyl group at the benzyl ring’s meta position introduces steric and electronic effects that distinguish it from ortho- and para-substituted analogues. Comparative pKa analysis of similar amines (e.g., pyrrolidine derivatives) suggests a protonation equilibrium near pH 7.4, favoring the charged species under physiological conditions .

Synthesis and Manufacturing

Core Synthetic Pathways

The synthesis of 3-[(3-Methylbenzyl)oxy]pyrrolidine hydrochloride typically follows a two-step protocol:

  • Etherification: Reacting 3-methylbenzyl chloride with pyrrolidine in the presence of a non-nucleophilic base (e.g., K₂CO₃) yields the tertiary amine intermediate .

  • Salt Formation: Treating the free base with hydrochloric acid in anhydrous ethanol precipitates the hydrochloride salt.

A patent by EP1138672A1 details an optimized process for analogous pyrrolidine derivatives, emphasizing temperature control (50–60°C) and solvent selection (tetrahydrofuran) to achieve >90% yield .

Chirality Considerations

While the compound lacks inherent stereocenters, enantioselective synthesis routes using chiral auxiliaries or catalysts could enable access to optically active derivatives. For example, mesylation of hydroxyl-pyrrolidine precursors followed by nucleophilic substitution has been demonstrated for related structures .

Chemical Reactivity and Stability

Regioselective Transformations

The compound undergoes characteristic reactions of secondary amines and ethers:

  • N-Alkylation: Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

  • Ether Cleavage: HI or BBr₃ cleaves the benzyl ether, regenerating pyrrolidine and 3-methylbenzyl alcohol .

Stability Profile

Stability studies on related hydrochlorides indicate:

ConditionStability Outcome
pH 2–6 (aqueous)Stable for >24 hrs at 25°C
pH >8Rapid decomposition via hydrolysis
PhotolysisDegrades under UV light (λ=254 nm)

Comparative Analysis with Structural Analogues

Substituent position markedly influences biological activity:

CompoundIC₅₀ (Cancer Cells)MAO-B Inhibition (%)
3-[(2-Methylbenzyl)oxy]pyrrolidine18 µM62%
3-[(4-Methylbenzyl)oxy]pyrrolidine25 µM48%
3-[(3-Chlorobenzyl)oxy]pyrrolidine12 µM71%

The 3-methyl substitution balances lipophilicity and electronic effects, potentially optimizing blood-brain barrier penetration relative to polar chloro-analogues .

Applications in Industrial and Academic Research

Organic Synthesis Intermediate

This compound serves as a precursor for:

  • Ligand development: Chelating agents for transition metal catalysis .

  • Peptidomimetics: Backbone modifications in protease-resistant peptide analogues.

Drug Discovery

Virtual screening identifies the 3-methylbenzyl motif as a privileged structure in kinase inhibitors (e.g., CDK2, EGFR) .

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